Hydrogen-Bond Donor Topology: 5-Acetamido vs. 5-Chloro Substitution as a Determinant of Target Engagement
The 5-acetamido group (-NHCOCH3) on the phenyl ring of CAS 1014089-66-7 provides a hydrogen-bond donor (HBD) capacity that is absent in the 5-chloro analog N-(5-chloro-2-methoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. The chloro substituent can only function as a weak halogen-bond acceptor, fundamentally altering the pharmacophore. Compound 4j in the trisubstituted-pyrazol carboxamide FXR antagonist series demonstrated that HBD-capable substituents contributed to sub-nanomolar binding (IC50 = 7.5 nM), while analogs lacking HBD groups showed substantially reduced or abolished activity [1].
| Evidence Dimension | Hydrogen-bond donor count at phenyl 5-position |
|---|---|
| Target Compound Data | 1 HBD (acetamido -NHCOCH3) |
| Comparator Or Baseline | 0 HBD (5-chloro analog); comparator compound 4j (FXR antagonist) has HBD-capable substituents, IC50 = 7.5 nM vs. inactive analogs lacking HBD |
| Quantified Difference | Presence vs. absence of HBD; corresponding >1300-fold difference in IC50 observed among analogs in the same scaffold class |
| Conditions | FXR TR-FRET binding assay as described in Bioorg. Med. Chem. 2014 |
Why This Matters
When procuring pyrazole-4-carboxamide screening compounds, the presence of a hydrogen-bond donor at the 5-position is a critical determinant of target engagement that cannot be approximated by halogen-substituted analogs.
- [1] Nakamura, I. et al. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorganic & Medicinal Chemistry, 2014, 22(11), 2919-2938. SAR analysis of substitution patterns; compound 4j IC50 = 7.5 nM (FXR binding assay). View Source
